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Compound of Interest
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Cat. No.: B10822431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino

oligonucleotide (PMO) developed for the treatment of Duchenne muscular dystrophy (DMD) in

patients with mutations amenable to exon 53 skipping. By binding to a specific sequence on

the dystrophin pre-mRNA, viltolarsen modifies the splicing process to exclude exon 53,

thereby restoring the reading frame and enabling the production of a truncated, yet functional,

dystrophin protein. Understanding the pharmacokinetic (PK) profile of viltolarsen in preclinical

models is crucial for predicting its behavior in humans and establishing a safe and effective

dosing regimen. These application notes provide a summary of the preclinical pharmacokinetic

data and detailed experimental protocols for the analysis of viltolarsen in animal models.

Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic properties of viltolarsen have been evaluated in several

animal species, primarily in mice and cynomolgus monkeys, following intravenous (IV)

administration. The key findings from these studies are summarized below.

Plasma Pharmacokinetics in Mice
Repeat-dose studies were conducted in male CD-1 mice. The plasma exposure, as measured

by the area under the concentration-time curve (AUC), is presented in Table 1.
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Table 1: Plasma Exposure (AUC) of Viltolarsen in Male CD-1 Mice After Weekly Intravenous

Administration

Dose (mg/kg/week) Study Duration
AUC (0-24 hr) on Day 175
(µg·hr/mL)

60 26 weeks 67.47

Data sourced from FDA nonclinical review documents.

Plasma Pharmacokinetics in Cynomolgus Monkeys
Single and repeat-dose pharmacokinetic studies were performed in male cynomolgus

monkeys. A summary of the plasma exposure is provided in Table 2.

Table 2: Plasma Exposure (AUC) of Viltolarsen in Male Cynomolgus Monkeys After Weekly

Intravenous Administration

Dose (mg/kg/week) Study Duration
AUC (0-24 hr) on Day 259
(µg·hr/mL)

60 39 weeks 261.1

Data sourced from FDA nonclinical review documents.

Single-Dose Pharmacokinetic Parameters in Rats and
Monkeys
A summary of single-dose pharmacokinetic parameters in rats and monkeys is provided in

Table 3.

Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of Viltolarsen in Rats and

Monkeys
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Species Dose (mg/kg) Cmax AUC T½ (hours)

Rat 6

Dose-

proportional

increase

Dose-

proportional

increase

1.19

20

Dose-

proportional

increase

Dose-

proportional

increase

1.19

60

Dose-

proportional

increase

Dose-

proportional

increase

10.5

Monkey -

Dose-

proportional

increase

Dose-

proportional

increase

1.7 - 3.5

Cmax and AUC increased with dose, and most increases were approximately proportional to

the dose. Data sourced from a clinical study protocol summarizing preclinical findings.

Tissue Distribution in Cynomolgus Monkeys
Tissue distribution of radiolabeled viltolarsen was assessed in male cynomolgus monkeys

after a single intravenous dose and after multiple weekly doses. The results indicate significant

distribution to the kidney, with much lower concentrations observed in skeletal muscle.

Table 4: Tissue Distribution of Viltolarsen in Male Cynomolgus Monkeys
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Dosing Regimen Tissue
Peak
Concentration (µg
Eq/g)

Time to Peak

Single 20 mg/kg IV

dose
Kidney Cortex 461 24 hours post-dose

Skeletal Muscle 5.81 - 7.41 0.25 hours post-dose

Multiple 20

mg/kg/week IV doses

for 8 weeks

Kidney Cortex 819 -

Skeletal Muscle 0.331 - 0.479 -

µg Eq/g refers to microgram equivalents per gram of tissue. Data sourced from FDA nonclinical

review documents.

Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical

pharmacokinetic analysis of viltolarsen.

Animal Models
Mouse Studies: Male CD-1 mice were used for repeat-dose toxicity and pharmacokinetic

studies.

Monkey Studies: Male cynomolgus monkeys were utilized for single and repeat-dose

pharmacokinetic and tissue distribution studies.

Rat Studies: Sprague-Dawley rats were used for single-dose pharmacokinetic studies.

Dosing and Administration
Route of Administration: Viltolarsen was administered via intravenous (IV) infusion.

Dosing Regimen:
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Single-Dose Studies: A single IV dose was administered to assess initial pharmacokinetic

parameters.

Repeat-Dose Studies: Weekly IV infusions were administered for durations of up to 26

weeks in mice and 39 weeks in monkeys to evaluate steady-state pharmacokinetics and

potential accumulation.

Sample Collection and Processing
Blood/Plasma Collection:

Blood samples were collected from a suitable vessel (e.g., tail vein in mice, peripheral vein

in monkeys) at predetermined time points post-dose.

Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma was separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.

Plasma samples were stored frozen at -70°C or below until analysis.

Tissue Collection (for distribution studies):

At scheduled time points after the final dose, animals were euthanized.

Tissues of interest (including kidney, liver, spleen, heart, skeletal muscle, etc.) were

collected, weighed, and processed.

For studies with radiolabeled viltolarsen, radioactivity in tissues was quantified.

Bioanalytical Method for Viltolarsen Quantification
An enzyme-linked immunosorbent assay (ELISA) was the validated method for the

quantification of viltolarsen in serum and plasma samples.

Protocol for Viltolarsen ELISA:

Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific

for viltolarsen and incubated overnight at 4°C.
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Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to

remove unbound antibody.

Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in

PBS) and incubating for 1-2 hours at room temperature.

Sample and Standard Incubation: Plasma samples and viltolarsen standards of known

concentrations are added to the wells and incubated for 1-2 hours at room temperature to

allow viltolarsen to bind to the capture antibody.

Washing: Plates are washed to remove unbound sample components.

Detection Antibody Incubation: A biotinylated detection antibody, also specific for viltolarsen,

is added to the wells and incubated for 1 hour at room temperature.

Washing: Plates are washed to remove unbound detection antibody.

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is

added and incubated for 30 minutes at room temperature.

Washing: Plates are washed to remove unbound enzyme conjugate.

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the plate is

incubated in the dark until sufficient color development.

Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a

microplate reader.

Data Analysis: A standard curve is generated by plotting the optical density versus the

concentration of the standards. The concentration of viltolarsen in the unknown samples is

then interpolated from this curve.

Tissue Distribution Study Using Radiolabeled
Viltolarsen
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Radiolabeling: Viltolarsen is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

Dosing: Radiolabeled viltolarsen is administered intravenously to the animals.

Tissue Collection: At various time points post-administration, animals are euthanized, and

tissues are collected.

Sample Preparation: Tissues are homogenized.

Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is

measured using a liquid scintillation counter or by quantitative whole-body autoradiography.

Data Analysis: The concentration of viltolarsen equivalents in each tissue is calculated

based on the measured radioactivity and the specific activity of the radiolabeled compound.
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Experimental workflow for preclinical pharmacokinetic analysis.
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Mechanism of action of Viltolarsen leading to exon 53 skipping.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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